molecular formula C6H7NO4S2 B3370981 methyl 4-sulfamoylthiophene-3-carboxylate CAS No. 59337-78-9

methyl 4-sulfamoylthiophene-3-carboxylate

Cat. No.: B3370981
CAS No.: 59337-78-9
M. Wt: 221.3 g/mol
InChI Key: BMRZKWAGTSKCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-sulfamoylthiophene-3-carboxylate is an organic compound with the chemical formula C7H9NO4S2. It is a white to light yellow crystalline powder that is soluble in organic solvents such as ethanol, ether, and chloroform, but is poorly soluble in water . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Methyl 4-sulfamoylthiophene-3-carboxylate is typically synthesized through an electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. In the presence of concentrated sulfuric acid, the hydroxyl group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .

Chemical Reactions Analysis

Methyl 4-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-sulfamoylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Methyl 4-sulfamoylthiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with biomolecules, supported by data tables and relevant case studies.

Chemical Overview

  • Molecular Formula : C₇H₉N₁O₄S₂
  • Molecular Weight : Approximately 235.28 g/mol
  • Structural Features : The compound features a thiophene ring with a sulfamoyl group and a carboxylate group, which contribute to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research indicates several promising therapeutic applications for MMSTC:

  • Antimicrobial Properties : Preliminary studies suggest that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, which could be beneficial in treating various inflammatory diseases.
  • Interactions with Biomolecules : Initial findings indicate that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or cellular signaling pathways.

The precise mechanism of action for MMSTC is not fully elucidated; however, several hypotheses based on its structural characteristics include:

  • Enzyme Inhibition : The sulfonyl group may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
  • Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylateAminosulfonyl group instead of sulfamoylPotentially different biological activity due to amino substitution
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl esterLacks methyl group on thiopheneMay exhibit different solubility and reactivity
Methyl 3-thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl esterContains an aminosulfonyl groupDistinct reactivity patterns due to different substituents

Enzymatic Activity of Related Compounds

A study on the enzymatic activity of various methyl esters revealed significant differences in hydrolysis rates:

Methyl EstersConcentration (mM)Activity (U/mg of protein)
Methyl benzoate (1)0.720.12
Methyl 4-chlorobenzoate (2)0.440.20
Methyl thiophene-2-carboxylate (4)0.730.05
Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate (5)0.140.005

Properties

IUPAC Name

methyl 4-sulfamoylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRZKWAGTSKCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208083
Record name 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-78-9
Record name 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

39.9 g (0.166 mole) of methyl 4-chlorosulfonylthiophene-3-carboxylate (VIII) is dissolved in 400 ml of absolute chloroform; ammonia is passed in at room temperature until the mixture has an alkaline reaction. After the mixture has been stirred for a further 3 hours (care being taken that the solution remains alkaline) it is extracted with water and the organic phase is dried and evaporated. The crystalline residue can be recrystallized from ethanol; however, for further use, digestion with ether is sufficient.
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-sulfamoylthiophene-3-carboxylate
Reactant of Route 2
methyl 4-sulfamoylthiophene-3-carboxylate
Reactant of Route 3
methyl 4-sulfamoylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-sulfamoylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-sulfamoylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-sulfamoylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.